1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride 1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 6761-63-3
VCID: VC18455420
InChI: InChI=1S/C20H22N2O3.2ClH/c23-18(17-4-2-1-3-5-17)14-22-10-8-21(9-11-22)13-16-6-7-19-20(12-16)25-15-24-19;;/h1-7,12H,8-11,13-15H2;2*1H
SMILES:
Molecular Formula: C20H24Cl2N2O3
Molecular Weight: 411.3 g/mol

1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride

CAS No.: 6761-63-3

Cat. No.: VC18455420

Molecular Formula: C20H24Cl2N2O3

Molecular Weight: 411.3 g/mol

* For research use only. Not for human or veterinary use.

1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride - 6761-63-3

Specification

CAS No. 6761-63-3
Molecular Formula C20H24Cl2N2O3
Molecular Weight 411.3 g/mol
IUPAC Name 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenylethanone;dihydrochloride
Standard InChI InChI=1S/C20H22N2O3.2ClH/c23-18(17-4-2-1-3-5-17)14-22-10-8-21(9-11-22)13-16-6-7-19-20(12-16)25-15-24-19;;/h1-7,12H,8-11,13-15H2;2*1H
Standard InChI Key BISFWKGTCGWFED-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)C4=CC=CC=C4.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s piperazine backbone is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Substitutions include:

  • Benzoylmethyl group: A phenyl ketone (Ph-CO-\text{Ph-CO-}) attached to a methylene (CH2-\text{CH}_2-) linker at position 1.

  • Piperonyl group: A 3,4-methylenedioxybenzyl moiety (C6H3(OCH2O)CH2\text{C}_6\text{H}_3(\text{OCH}_2\text{O})\text{CH}_2-) at position 4 .

The dihydrochloride salt form (Cl2HCl\text{Cl}^- \cdot 2\text{HCl}) improves aqueous solubility, critical for in vitro and in vivo studies . Key physicochemical properties include:

PropertyValueSource
Molecular Weight411.3 g/mol
SolubilityHigh in polar solvents (e.g., water)
Boiling Point147–149°C at 2 mmHg (analog)
Melting Point36–40°C (free base analog)

Synthesis and Chemical Behavior

Synthetic Pathways

The synthesis typically involves sequential alkylation and acylation reactions:

  • Piperazine ring formation: Base-catalyzed cyclization of ethylene diamine derivatives.

  • Benzoylmethyl introduction: Acylation with benzoyl chloride followed by methylene linkage.

  • Piperonyl substitution: Alkylation using piperonyl bromide or chloride .

  • Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride .

Reactivity and Stability

The compound exhibits reactivity typical of piperazine derivatives:

  • Nucleophilic substitution: At secondary amine sites.

  • Acid-base reactions: Protonation/deprotonation at nitrogen centers .
    Stability is influenced by the electron-withdrawing benzoyl group, which reduces susceptibility to oxidative degradation .

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
1-PiperonylpiperazineLacks benzoylmethyl groupLower molecular weight (220.27 g/mol)
BZP (Benzylpiperazine)Simpler benzyl substitutionHigher stimulant potency
MDBZPPiperonyl group onlyDesigner drug association

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize substitutions for enhanced selectivity .

  • In Vivo Efficacy Trials: Evaluate pharmacokinetics and blood-brain barrier penetration .

  • Toxicological Profiling: Long-term safety assessments for therapeutic use .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator